AChE Inhibition Activity Cliff
Arisugacin G fails to inhibit acetylcholinesterase (AChE) at concentrations up to 100 µM, placing it in a distinct functional class from arisugacins A and B (nanomolar inhibitors) and C and D (micromolar inhibitors). This activity cliff is a defining selection criterion: Arisugacin G serves exclusively as a negative control for AChE inhibition assays [1][2].
| Evidence Dimension | In vitro AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No inhibition at 100 µM |
| Comparator Or Baseline | Arisugacin A: IC50 1.0–25.8 nM; Arisugacin B: IC50 1.0–25.8 nM; Arisugacin C: IC50 2.5 µM; Arisugacin D: IC50 3.5 µM |
| Quantified Difference | >40,000-fold higher IC50 than Arisugacin A/B; >40-fold higher IC50 than Arisugacin C/D |
| Conditions | Colorimetric Ellman method using electric eel AChE; reported in J. Antibiot. (1996, 2000) [1][2] |
Why This Matters
This absolute functional distinction ensures Arisugacin G is the definitive negative control for AChE screens, ruling out non-specific assay artifacts.
- [1] Kuno, F., Shiomi, K., Ōtoguro, K., Sunazuka, T., & Ōmura, S. (1996). Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity. The Journal of Antibiotics, 49(8), 742-747. View Source
- [2] Ōtoguro, K., Shiomi, K., Masuma, R., Iwai, Y., Sunazuka, T., Handa, M., ... & Ōmura, S. (2000). Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicillium sp. FO-4259-11. The Journal of Antibiotics, 53(1), 50-57. View Source
